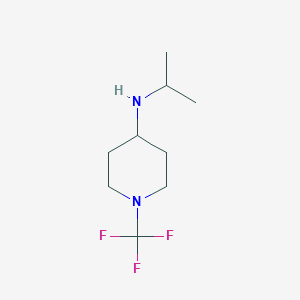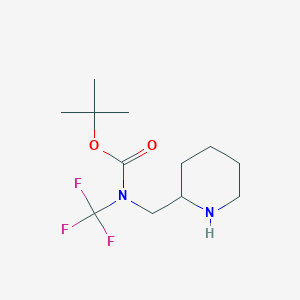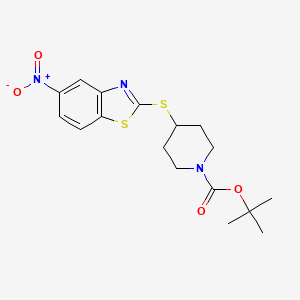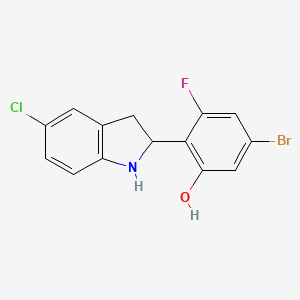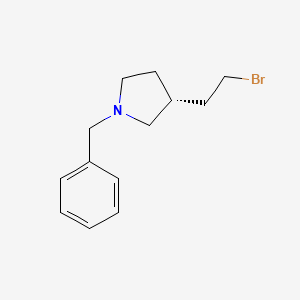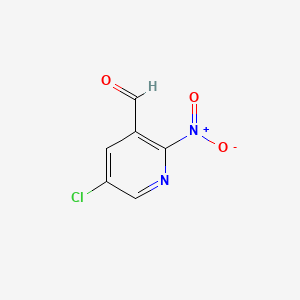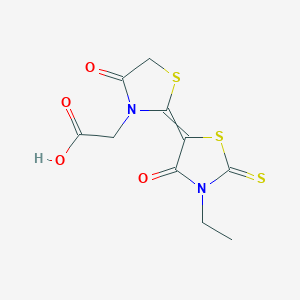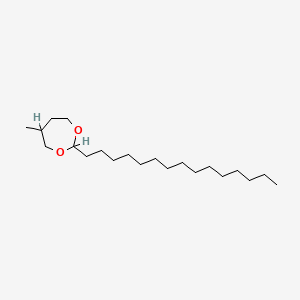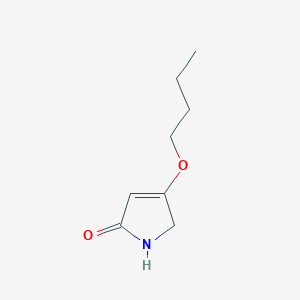
4-Butoxy-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is a compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in natural products, drugs, and biologically active molecules. They serve as important synthetic intermediates in drug development and organic synthesis .
准备方法
The synthesis of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves several methods. One common approach is the copper-catalyzed synthesis, which involves the reaction of aldehydes and amines . Another method includes the palladium-catalyzed reaction of propargylamine, halide, and TFben . Industrial production methods often utilize transition metal catalysis and cascade cyclization reactions .
化学反应分析
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid for N-benzyl lactam N-deprotection . Major products formed from these reactions include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which is an important building block for antidiabetic drugs .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the construction of complex molecules . In biology and medicine, it is involved in the synthesis of bioactive natural products and drugs with anticancer, antibacterial, anti-HIV, anti-inflammatory, and antioxidant properties . In the industry, it is used in the production of various pharmaceuticals and biologically active molecules .
作用机制
The mechanism of action of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves its interaction with molecular targets and pathways. The compound exerts its effects through transition metal catalysis and cascade cyclization reactions . It is also involved in the synthesis of oxazomycin and other bioactive molecules .
相似化合物的比较
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one . These compounds also possess significant biological activities and are used in various synthetic applications .
属性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC 名称 |
3-butoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-11-7-5-8(10)9-6-7/h5H,2-4,6H2,1H3,(H,9,10) |
InChI 键 |
GRAFECHAVRXUHP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



